molecular formula C19H22N4O3 B2694630 N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide CAS No. 2380176-35-0

N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide

Katalognummer B2694630
CAS-Nummer: 2380176-35-0
Molekulargewicht: 354.41
InChI-Schlüssel: WCWQESIYSSZVBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used in the treatment of non-small cell lung cancer (NSCLC) that has a specific EGFR mutation known as T790M.

Wirkmechanismus

N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide works by selectively inhibiting the activity of mutant EGFR, which is responsible for the growth and survival of cancer cells. It binds to the ATP-binding site of the EGFR kinase domain and prevents the phosphorylation of downstream signaling molecules, leading to inhibition of cell proliferation and induction of apoptosis. N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has a higher affinity for mutant EGFR than wild-type EGFR, which minimizes its side effects on normal cells.
Biochemical and Physiological Effects:
N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has been shown to have potent antitumor activity in preclinical and clinical studies. It has a favorable pharmacokinetic profile, with rapid absorption and elimination, and good tissue penetration. N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has also been shown to have a low toxicity profile, with few adverse effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for mutant EGFR, its favorable pharmacokinetic profile, and its low toxicity. However, there are also some limitations to using N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide in lab experiments, such as the cost of the drug, the need for specialized equipment and expertise to synthesize and analyze the drug, and the limited availability of the drug for research purposes.

Zukünftige Richtungen

There are several future directions for research on N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide. One area of focus is the development of combination therapies that can enhance its antitumor activity and overcome resistance mechanisms. Another area of interest is the identification of biomarkers that can predict response to N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide and guide patient selection for treatment. Additionally, there is a need for further investigation into the long-term safety and efficacy of N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide, as well as its potential use in other types of cancer.

Synthesemethoden

The synthesis of N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide involves the reaction of 2-chloro-6-nitro-3-phenylpyridazine with 4-(dimethylamino)but-2-enoic acid ethyl ester to form the intermediate compound. The intermediate compound is then reacted with oxan-4-amine to form the final product, N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide. The synthesis of N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.

Wissenschaftliche Forschungsanwendungen

N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with T790M mutation, which is resistant to first-generation EGFR TKIs. N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has also been studied in combination with other drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. In addition, N-(Oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide has been investigated for its potential use in other types of cancer, such as breast cancer and colorectal cancer.

Eigenschaften

IUPAC Name

N-(oxan-4-yl)-3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18-7-6-17(14-4-2-1-3-5-14)21-23(18)16-12-22(13-16)19(25)20-15-8-10-26-11-9-15/h1-7,15-16H,8-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWQESIYSSZVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxan-4-yl)-3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.